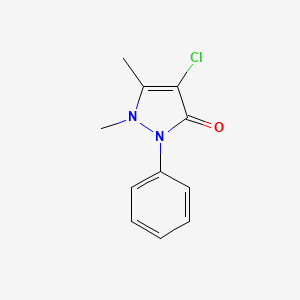

4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one is a useful research compound. Its molecular formula is C11H11ClN2O and its molecular weight is 222.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Its analogues, such as 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one, are known to have anti-inflammatory, analgesic, antiviral, antipyretic, antirheumatic, and antimicrobial activities . These activities suggest that the compound may interact with multiple targets, including enzymes like cyclooxygenases .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, by inhibiting cyclooxygenases, it can disrupt the synthesis of prostaglandins, thereby affecting the inflammatory response .

Pharmacokinetics

Its solubility, melting point, and other physicochemical properties can influence its bioavailability .

Result of Action

The inhibition of prostaglandin synthesis by 4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one can lead to reduced inflammation and pain, given the role of prostaglandins in these physiological processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, its solubility and stability can be affected by the pH of the environment .

Biological Activity

4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one is a compound belonging to the pyrazolone class, which has garnered attention for its diverse biological activities. This compound features a unique structure that includes a chloro substituent and multiple methyl groups, contributing to its potential therapeutic effects. Research indicates that it possesses anti-inflammatory, analgesic, and anticancer properties, making it a subject of significant interest in medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Its mechanism of action primarily involves the inhibition of cancer cell proliferation through various pathways:

- Inhibition of Cell Growth : The compound has shown effectiveness against several cancer cell lines, including breast (MDA-MB-231), lung (A549), and colorectal cancers. It operates by inducing apoptosis and inhibiting key growth factors involved in tumor progression .

- Mechanism of Action : It is believed that the compound interacts with specific enzymes and receptors involved in tumor growth. For instance, it may inhibit cyclin-dependent kinases (CDKs) and Aurora-A kinase, which are crucial for cell cycle regulation .

Anti-inflammatory and Analgesic Effects

In addition to its anticancer properties, this compound exhibits notable anti-inflammatory and analgesic effects:

- Inhibition of Inflammatory Mediators : The compound has been observed to reduce the levels of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 in vitro .

- Pain Relief : Its analgesic activity has been demonstrated in various animal models, where it significantly reduced pain responses comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study 1: Anticancer Activity

A study conducted by Wei et al. assessed the anticancer efficacy of this compound against A549 lung cancer cells. The results indicated an IC50 value of approximately 26 µM, suggesting moderate potency. The study also noted that the compound induced significant apoptosis in treated cells compared to untreated controls .

Case Study 2: Anti-inflammatory Effects

Research by Bouabdallah et al. evaluated the anti-inflammatory properties of the compound using a carrageenan-induced paw edema model in rats. The results demonstrated a significant reduction in paw swelling at doses of 10 mg/kg and 20 mg/kg, indicating effective anti-inflammatory action .

Research Findings Summary

The biological activity of this compound can be summarized as follows:

| Activity | Effect | Cell Line/Model | IC50/Effect Level |

|---|---|---|---|

| Anticancer | Inhibition of cell growth | A549 (lung cancer) | 26 µM |

| Induction of apoptosis | MDA-MB-231 (breast) | Moderate | |

| Anti-inflammatory | Reduction in paw edema | Rat model | Significant |

| Analgesic | Pain relief | Animal models | Comparable to NSAIDs |

Properties

IUPAC Name |

4-chloro-1,5-dimethyl-2-phenylpyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCUJRLKNQGXLCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.